molecular formula C21H23NO3S B2643344 N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396853-25-0

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2643344
CAS No.: 1396853-25-0
M. Wt: 369.48
InChI Key: KIRBSBSTRFMLIW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a substituted aromatic core with dual N-alkylation by furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups, along with a 4-isopropoxy substituent. The compound’s structure integrates heterocyclic moieties (furan and thiophene), which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-16(2)25-18-9-7-17(8-10-18)21(23)22(15-19-5-3-13-24-19)12-11-20-6-4-14-26-20/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRBSBSTRFMLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Furan Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide.

    Addition of the Thiophene Group: The thiophene-2-yl group is incorporated through a similar nucleophilic substitution reaction, using a thiophene-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized under appropriate conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield thiophene sulfoxide, while reduction of the benzamide core may produce the corresponding amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The unique electronic properties of the furan and thiophene groups make this compound a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound can be used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene groups may facilitate binding to these targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Key Structural Features and Substituent Comparisons
Compound Name Core Structure Key Substituents Heterocycles Present Reference
Target Compound Benzamide 4-isopropoxy, N-(furan-2-ylmethyl), N-(2-(thiophen-2-yl)ethyl) Furan, Thiophene -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-dimethoxyphenethyl None
N-(2-Nitrophenyl)-4-bromo-benzamide Benzamide 4-bromo, N-(2-nitrophenyl) None
N-[2-[(3-Thienylmethyl)thio]-benzamide derivatives Benzamide Thienylmethylthio, variable aryl groups Thiophene
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole Sulfonyl, difluorophenyl None

Key Observations :

  • Thiophene, a bioisostere for phenyl, may improve metabolic stability over nitro groups (), which are prone to reduction .
  • Electronic Effects : The 4-isopropoxy group (electron-donating) contrasts with electron-withdrawing substituents like nitro () or sulfonyl (), altering the benzamide’s electronic density and reactivity.

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show:
    • Absence of C=O stretching (~1660–1680 cm⁻¹) due to alkylation, similar to triazole derivatives in .
    • Thiophene C-S vibrations (~1240–1255 cm⁻¹) and furan C-O-C stretching (~1010–1050 cm⁻¹) .
  • NMR : Distinct signals for thiophene (δ 6.8–7.5 ppm) and furan (δ 6.3–7.4 ppm) protons, with isopropoxy methyl splits (δ 1.2–1.4 ppm) .

Biological Activity

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound notable for its potential therapeutic applications. Its unique structure, which includes furan and thiophene moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H21NO3SC_{20}H_{21}NO_3S, with a molecular weight of 355.5 g/mol. The compound features a furan ring, an isopropoxy group, and a thiophene ring, contributing to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H21NO3S
Molecular Weight355.5 g/mol
StructureStructure

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives of benzamides have shown promising antibacterial and antifungal properties. The presence of the thiophene and furan rings may enhance these effects due to their electron-withdrawing nature.
  • Anticancer Properties : Compounds featuring furan and thiophene rings have been investigated for their anticancer potential. For instance, studies have demonstrated that certain furan derivatives inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Some studies suggest that derivatives containing furan and thiophene rings can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit tyrosinase, an enzyme crucial in melanin production.
  • Receptor Interaction : It may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic outcomes.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

  • Antimicrobial Activity : A study demonstrated that benzamide derivatives exhibited significant antibacterial activity against various strains of bacteria, highlighting the potential of similar compounds in treating infections .
  • Anticancer Research : A series of furan-based compounds were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations .
  • Anti-inflammatory Properties : Research has shown that certain thiophene derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

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